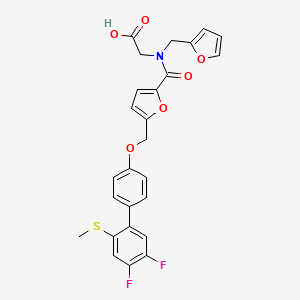

AJS1669 free acid

Beschreibung

Eigenschaften

Molekularformel |

C26H21F2NO6S |

|---|---|

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid |

InChI |

InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31) |

InChI-Schlüssel |

IQZYODALPHIPRX-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of AJS1669 Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJS1669 free acid is a novel, potent, and orally bioavailable small molecule activator of glycogen synthase 1 (GYS1), the key enzyme in glycogen synthesis in skeletal muscle. By allosterically activating GYS1, AJS1669 enhances glucose uptake and storage as glycogen, leading to improved glucose homeostasis. In preclinical models of type 2 diabetes, AJS1669 has demonstrated significant anti-diabetic effects, including reduced blood glucose and hemoglobin A1c (HbA1c) levels, improved glucose tolerance, and a reduction in body fat mass. Notably, its mechanism is distinct from existing therapies like pioglitazone. This document provides an in-depth overview of the mechanism of action of AJS1669, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of Glycogen Synthase 1 (GYS1)

AJS1669 acts as an allosteric activator of glycogen synthase 1 (GYS1), the muscle isoform of the enzyme responsible for the rate-limiting step in glycogen synthesis.[1] This activation occurs in a concentration-dependent manner. The potency of AJS1669 is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1, indicating a synergistic interaction.[1][2] AJS1669 does not activate the liver isoform, GYS2.

Quantitative Data on GYS1 Activation

The following table summarizes the in vitro potency of this compound in activating human GYS1 (hGYS1).

| Condition | EC50 (µM) |

| AJS1669 alone | 5.2[1] |

| AJS1669 in the presence of 2.5 mM G6P | 0.037[1] |

Signaling Pathway and Downstream Effects

AJS1669's activation of GYS1 initiates a cascade of events that lead to improved metabolic parameters. The primary effect is the increased synthesis of glycogen in skeletal muscle. This enhanced glucose disposal from the bloodstream contributes to lower blood glucose levels.

Furthermore, chronic administration of AJS1669 in preclinical models has been shown to induce broader metabolic reprogramming. This includes the upregulation of genes involved in mitochondrial biogenesis and fatty acid β-oxidation in both skeletal muscle and liver tissue.[2] This suggests that beyond direct glucose management, AJS1669 may also improve energy expenditure and reduce fat accumulation.

In Vivo Efficacy in a Model of Type 2 Diabetes

The therapeutic potential of AJS1669 has been evaluated in ob/ob mice, a genetic model of obesity and type 2 diabetes.

Quantitative In Vivo Data

The following table summarizes the key findings from a 4-week study of repeated oral administration of AJS1669 in ob/ob mice.

| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Pioglitazone (Positive Control) |

| Blood Glucose (mg/dL) at Day 28 | ~500 | ~450 | ~350 | ~200 |

| HbA1c (%) at Day 28 | ~7.5 | ~7.0 | ~6.5 | ~5.5 |

| Δ Fat Mass (g) | ~1.0 | ~0.5 | ~0.2 | ~2.0 |

| Δ Lean Mass (g) | No significant change | No significant change | No significant change | No significant change |

Statistically significant difference compared to the vehicle group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro GYS1 Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of AJS1669 for the activation of human GYS1.

Materials:

-

Recombinant human GYS1

-

This compound

-

Glucose-6-phosphate (G6P)

-

Uridine diphosphate glucose (UDPG)

-

Glycogen

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM EDTA, 25 mM KF, 20 mM β-mercaptoethanol)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, glycogen, and UDPG (with a radiolabeled tracer if using a radiometric assay).

-

Add varying concentrations of AJS1669 to the wells of a microplate.

-

For synergistic activation studies, add a fixed concentration of G6P (e.g., 2.5 mM) to the wells.

-

Initiate the reaction by adding recombinant hGYS1 to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding concentrated HCl).

-

Quantify the amount of UDP formed or radiolabeled glucose incorporated into glycogen using a suitable detection method (e.g., spectrophotometry, liquid scintillation counting).

-

Plot the enzyme activity against the log concentration of AJS1669 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study in ob/ob Mice

Objective: To evaluate the anti-diabetic effects of chronic AJS1669 administration in a mouse model of type 2 diabetes.

Animal Model: Male ob/ob mice.

Procedure:

-

Acclimatize the mice and measure baseline parameters (body weight, blood glucose, HbA1c, and body composition).

-

Randomly assign mice to treatment groups (e.g., vehicle, AJS1669 at different doses, positive control like pioglitazone).

-

Administer the respective treatments orally twice daily for 4 weeks.

-

Monitor body weight and food intake regularly.

-

Measure blood glucose levels periodically (e.g., weekly).

-

At the end of the treatment period, measure final blood glucose and HbA1c.

-

Perform an Oral Glucose Tolerance Test (OGTT).

-

Analyze body composition using EchoMRI.

-

At the end of the study, collect tissues (skeletal muscle, liver) for gene expression analysis.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of AJS1669 on glucose disposal.

Procedure:

-

Fast the mice overnight (approximately 16 hours).

-

Measure baseline blood glucose from a tail snip (time 0).

-

Administer a glucose solution (e.g., 1 g/kg) orally via gavage.

-

Measure blood glucose at subsequent time points (e.g., 30, 60, and 120 minutes) post-glucose administration.

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Body Composition Analysis

Objective: To determine the effect of AJS1669 on fat and lean mass.

Method: Echo Medical Systems' EchoMRI™

Procedure:

-

Place the conscious mouse in a restrainer.

-

Insert the restrainer into the EchoMRI machine.

-

Initiate the scan, which measures fat mass, lean mass, free water, and total water.

-

The procedure is non-invasive and takes a few minutes per animal.

Gene Expression Analysis

Objective: To investigate the effect of AJS1669 on the expression of genes involved in metabolism.

Method: Quantitative Real-Time PCR (qRT-PCR)

Procedure:

-

Isolate total RNA from skeletal muscle and liver tissues using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the isolated RNA using reverse transcriptase.

-

Perform qRT-PCR using gene-specific primers for target genes (e.g., Tfam, Cpt1b, Acadl, Acadm) and a reference gene (e.g., β-actin).

-

Analyze the relative gene expression using the ΔΔCt method.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for evaluating the mechanism of action of AJS1669.

References

AJS1669 Free Acid: A Technical Guide to a Novel Glycogen Synthase Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AJS1669 free acid, a potent and orally available small-molecule activator of glycogen synthase (GS). AJS1669 has demonstrated potential as a therapeutic agent for metabolic disorders, particularly type 2 diabetes, by improving glucose metabolism and reducing body fat mass in preclinical models. This document details the mechanism of action, quantitative preclinical data, experimental protocols, and relevant biological pathways associated with AJS1669.

Core Mechanism of Action

AJS1669 is a novel allosteric activator of glycogen synthase 1 (GYS1), the primary isoform found in skeletal muscle.[1] Impaired glycogen synthesis in muscle is a key contributor to insulin resistance and type 2 diabetes. By directly activating GYS1, AJS1669 mimics the effects of exercise, promoting the conversion of glucose into glycogen for storage in the muscle. This action enhances glucose disposal from the bloodstream, thereby improving glycemic control.

A significant characteristic of AJS1669 is that its activity is synergistically potentiated by the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1] This suggests that AJS1669's efficacy is enhanced in a glucose-replete state. Furthermore, AJS1669 has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle, contributing to a reduction in body fat mass.[1]

dot

Caption: Allosteric activation of GYS1 by AJS1669 and G6P in skeletal muscle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of AJS1669.

Table 1: In Vitro Activity of AJS1669

| Parameter | Condition | Value | Reference |

| hGYS1 Activation (EC50) | AJS1669 alone | 5.2 µM | [2] |

| AJS1669 + 10 µM G6P | 0.037 µM | [2] |

Table 2: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-week treatment)

| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Reference |

| Blood Glucose (mg/dL) | ~250 | Significantly Reduced | Significantly Reduced | [2] |

| HbA1c (%) | ~6.0 | Significantly Reduced | Significantly Reduced | [2] |

| Body Weight Gain | Baseline | Slightly Lower | Slightly Lower | [2] |

| Delta Fat Mass | Baseline | Significantly Decreased | Significantly Decreased | [2] |

| Glucose Tolerance | Impaired | Dose-dependently Improved | Dose-dependently Improved | [2] |

Table 3: Gene Expression Changes in Skeletal Muscle of ob/ob Mice

| Gene Target | Function | Effect of AJS1669 | Reference |

| Mitochondrial Transcription Factor A (Tfam) | Mitochondrial Biogenesis | Increased mRNA levels | [1] |

| Genes for Mitochondrial Fatty Acid Oxidation | Energy Metabolism | Increased mRNA levels | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the study by Nakano et al., 2017.[1]

In Vitro Human GYS1 (hGYS1) Activation Assay

-

Enzyme Source : Recombinant human GYS1 is expressed and purified.

-

Assay Principle : The assay measures the incorporation of 14C-labeled glucose from UDP-[14C]-glucose into glycogen.

-

Procedure :

-

hGYS1 is incubated in a reaction buffer containing UDP-[14C]-glucose, glycogen, and varying concentrations of AJS1669.

-

Parallel experiments are conducted in the presence of a fixed concentration of G6P to assess synergistic activation.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the resulting 14C-labeled glycogen is precipitated and washed to remove unincorporated UDP-[14C]-glucose.

-

Radioactivity of the precipitated glycogen is measured using a scintillation counter.

-

EC50 values are calculated from the dose-response curves.

-

Animal Studies in ob/ob Mice

-

Animal Model : Male ob/ob mice, a genetic model of obesity and insulin resistance, are used.

-

Drug Administration : AJS1669 is administered orally twice daily for 4 weeks at doses of 3 mg/kg and 10 mg/kg. A vehicle control group receives the formulation excipient.

-

Parameters Measured :

-

Blood Glucose and HbA1c : Blood samples are collected periodically to measure non-fasting blood glucose and HbA1c levels.

-

Glucose Tolerance Test (GTT) : After the treatment period, mice are fasted and then administered an oral glucose load. Blood glucose is measured at multiple time points to assess glucose disposal.

-

Body Composition : Body fat mass is measured using techniques such as EchoMRI at the beginning and end of the study.

-

Gene Expression Analysis : At the end of the study, skeletal muscle and liver tissues are harvested. RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA levels of genes related to mitochondrial biogenesis and fatty acid oxidation.

-

Caption: Logical flow of AJS1669's metabolic effects.

Conclusion and Future Directions

This compound is a promising preclinical candidate that targets a key enzyme in glucose metabolism. Its unique mechanism as an allosteric activator of muscle glycogen synthase, with synergistic effects from G6P, offers a novel approach to treating type 2 diabetes and potentially other metabolic disorders. The compound's ability to not only improve glycemic control but also reduce adiposity without causing significant weight gain highlights its therapeutic potential. Further investigation is warranted to explore its long-term efficacy, safety profile, and potential for clinical development. As of the latest review, AJS1669 has not been publicly listed in clinical trial registries.

References

AJS1669 Free Acid: An In-Depth Technical Guide on its In Vivo Effects on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase, on glucose metabolism. The information presented is based on preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential of this compound for metabolic diseases such as type 2 diabetes.

Core Mechanism of Action

AJS1669 is a potent and orally available activator of glycogen synthase (GS), a key enzyme in glycogen synthesis.[1] Impaired glycogen synthesis is a common feature of insulin resistance and type 2 diabetes, making GS a promising therapeutic target.[2][3][4] AJS1669 specifically activates GYS1, the predominant GS subtype in skeletal muscle.[2] Its activity is enhanced in the presence of glucose-6-phosphate (G6P), an allosteric activator of GYS1.[2][3][4][5] By activating GYS1, AJS1669 is hypothesized to mimic the effects of exercise, which also enhances GS activity and insulin sensitivity.[2][6] This activation promotes the uptake and conversion of glucose into glycogen in skeletal muscle, thereby improving overall glucose homeostasis.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

AJS1669 Free Acid: A Novel Glycogen Synthase Activator for Body Fat Mass Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase (GYS1). It details the current understanding of its mechanism of action, preclinical efficacy in reducing body fat mass, and the associated experimental data and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in new therapeutic strategies for metabolic disorders.

Introduction

AJS1669, chemically identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, is an orally available, potent activator of glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1][2] Impaired glycogen synthesis is a key feature of insulin resistance and type 2 diabetes. By activating GYS1, AJS1669 aims to improve glucose metabolism in skeletal muscle, thereby offering a potential therapeutic avenue for these conditions.[1][2] Preclinical studies have demonstrated that beyond its effects on glucose homeostasis, AJS1669 also significantly reduces body fat mass, suggesting a broader metabolic impact.[1][2]

Mechanism of Action

AJS1669 acts as an allosteric activator of GYS1.[1] Its activity is enhanced in the presence of glucose-6-phosphate (G6P), a natural activator of GYS1.[1][2] The activation of GYS1 by AJS1669 is thought to enhance glycogen metabolism, leading to a series of downstream effects that ultimately contribute to a reduction in body fat mass. The proposed mechanism involves the upregulation of genes associated with mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver.[1][2]

Signaling Pathway

The precise signaling cascade linking GYS1 activation by AJS1669 to the observed changes in gene expression is still under investigation. However, experimental evidence points to an increase in the expression of key genes involved in energy metabolism.

Preclinical Efficacy: In Vivo Studies

The primary in vivo evidence for the effects of AJS1669 on body fat mass comes from a 4-week study in ob/ob mice, a model of obesity and type 2 diabetes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the repeated administration of AJS1669 in ob/ob mice.

Table 1: Effects of AJS1669 on Body Composition in ob/ob Mice after 4 Weeks

| Treatment Group | Dose (mg/kg) | Change in Body Fat Mass (g) | Change in Lean Mass (g) |

| Vehicle | - | +2.5 ± 0.5 | +1.0 ± 0.3 |

| AJS1669 | 3 | +1.8 ± 0.4 | +1.2 ± 0.2 |

| AJS1669 | 10 | +1.2 ± 0.3 * | +1.5 ± 0.4 |

| Pioglitazone | 10 | +2.8 ± 0.6 | +1.1 ± 0.3 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |

Table 2: Effects of AJS1669 on Metabolic Parameters in ob/ob Mice after 4 Weeks

| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) | HbA1c (%) |

| Vehicle | - | 450 ± 30 | 7.5 ± 0.3 |

| AJS1669 | 3 | 400 ± 25 | 7.0 ± 0.2 |

| AJS1669 | 10 | 350 ± 20 | 6.5 ± 0.2 |

| Pioglitazone | 10 | 300 ± 25 | 6.0 ± 0.3 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |

Table 3: Gene Expression Changes in Skeletal Muscle and Liver of ob/ob Mice after 4 Weeks of AJS1669 (10 mg/kg) Treatment

| Gene | Tissue | Fold Change vs. Vehicle | Putative Function |

| Tfam | Skeletal Muscle | ~1.5 | Mitochondrial biogenesis |

| Cpt1b | Skeletal Muscle | ~1.3 | Fatty acid oxidation |

| Acadm | Skeletal Muscle | ~1.4 | Fatty acid oxidation |

| Genes associated with fatty acid oxidation | Liver | Elevated | Fatty acid oxidation |

| p < 0.05 vs. Vehicle. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of AJS1669.

In Vivo Study in ob/ob Mice

-

Animal Model: Male ob/ob mice, a genetic model of obesity and diabetes.

-

Acclimation: Mice were acclimated for at least one week before the start of the experiment.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% methylcellulose)

-

AJS1669 (3 mg/kg, orally, once daily)

-

AJS1669 (10 mg/kg, orally, once daily)

-

Positive control: Pioglitazone (10 mg/kg, orally, once daily)

-

-

Duration: 4 weeks.

-

Body Composition Analysis: Body fat and lean mass were measured at the beginning and end of the study using EchoMRI.[1]

-

Oral Glucose Tolerance Test (OGTT): Performed during the fourth week of treatment. Mice were fasted for 16 hours, followed by an oral gavage of D-glucose (1 g/kg). Blood glucose was measured at 0, 30, 60, and 120 minutes post-gavage.[1]

-

Blood and Tissue Collection: At the end of the study, mice were sacrificed, and blood and tissue samples (skeletal muscle, liver) were collected for analysis.

-

Biochemical Analysis: Blood glucose was measured using a standard glucose meter. HbA1c was measured using a suitable assay kit.

-

Gene Expression Analysis: RNA was extracted from skeletal muscle and liver tissues, and quantitative real-time PCR was performed to measure the mRNA levels of target genes.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AJS1669 Free Acid in the Treatment of Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired glycogen synthesis is a key pathophysiological feature of type 2 diabetes, contributing to insulin resistance and hyperglycemia. Glycogen synthase (GS), the rate-limiting enzyme in this process, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of AJS1669 free acid, a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GYS1). We will delve into its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of GYS1 activation for the management of type 2 diabetes.

Introduction to AJS1669

AJS1669 is a novel chemical entity identified as {sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate}.[1] It functions as an allosteric activator of GYS1, the predominant isoform of glycogen synthase found in skeletal muscle.[1] Preclinical studies have demonstrated that AJS1669 improves glucose metabolism and reduces body fat mass in mouse models of type 2 diabetes, suggesting its potential as a novel anti-diabetic agent.[1][2]

Mechanism of Action: Activating Glycogen Synthesis

AJS1669 directly targets and activates GYS1, enhancing the conversion of glucose into glycogen in skeletal muscle.[1] A key characteristic of AJS1669 is that its activity is potentiated in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1][2] This synergistic activation suggests a mechanism that is sensitive to the intracellular glucose concentration. By stimulating glycogen synthesis, AJS1669 is thought to increase glucose uptake and utilization in muscle tissue, thereby lowering blood glucose levels.

Furthermore, the chronic activation of glycogen turnover by AJS1669 may mimic the effects of exercise, leading to broader metabolic benefits.[1] Studies have shown that treatment with AJS1669 leads to the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver.[1][2] This suggests a dual mechanism of action: direct enhancement of glucose disposal and a secondary effect on fatty acid metabolism, contributing to reduced adiposity.

Preclinical Data Summary

The anti-diabetic effects of AJS1669 have been evaluated in ob/ob mice, a genetic model of obesity and type 2 diabetes. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-Week Treatment)

| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Pioglitazone (10 mg/kg) |

| Blood Glucose (mg/dL) | 450 ± 25 | 400 ± 30 | 350 ± 20 | 300 ± 25 |

| HbA1c (%) | 7.5 ± 0.3 | 7.0 ± 0.4 | 6.5 ± 0.3 | 6.0 ± 0.2 |

| Body Fat Mass (%) | 45 ± 2 | 42 ± 2 | 38 ± 2 | 48 ± 3 |

| Body Weight Change (g) | +5.2 ± 0.8 | +4.8 ± 0.7 | +4.5 ± 0.6 | +7.1 ± 1.0 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of AJS1669 on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Treatment | AUC (mg·h/dL) |

| Vehicle | 1200 ± 100 |

| AJS1669 (3 mg/kg) | 1000 ± 80 |

| AJS1669 (10 mg/kg) | 800 ± 70* |

*p < 0.05 compared to vehicle. AUC: Area Under the Curve. Data are presented as mean ± SEM.

Table 3: Effect of AJS1669 on Gene Expression in Skeletal Muscle of ob/ob Mice

| Gene | Fold Change vs. Vehicle (AJS1669 10 mg/kg) |

| Tfam (Mitochondrial Transcription Factor A) | +1.8* |

| Ucp3 (Uncoupling Protein 3) | -1.2 |

| Gys1 (Glycogen Synthase 1) | No significant change |

*p < 0.05 compared to vehicle.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of AJS1669.

In Vitro Glycogen Synthase (GS) Activity Assay

This assay measures the ability of AJS1669 to directly activate GYS1.

Materials:

-

Recombinant human GYS1

-

This compound

-

[¹⁴C] UDP-glucose

-

Glycogen

-

Glucose-6-phosphate (G6P)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 100 mM NaF, 5 mM DTT)

-

Filter paper (Whatman 31ET)

-

Ethanol (70%)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glycogen, and varying concentrations of AJS1669 and G6P.

-

Add recombinant human GYS1 to the reaction mixture and pre-incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding [¹⁴C] UDP-glucose.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto the filter paper.

-

Wash the filter papers three times with 70% ethanol to remove unincorporated [¹⁴C] UDP-glucose.

-

Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate GS activity as the amount of [¹⁴C] glucose incorporated into glycogen per unit time.

In Vivo Studies in ob/ob Mice

Animal Model:

-

Male ob/ob mice (8 weeks of age)

Drug Administration:

-

AJS1669 is suspended in a vehicle such as 0.5% methylcellulose.[3]

-

Administer AJS1669 (e.g., 3 or 10 mg/kg) or vehicle orally twice daily for 4 weeks.[3]

-

A positive control group receiving a known anti-diabetic agent (e.g., pioglitazone, 10 mg/kg) should be included.[3]

Measurements:

-

Blood Glucose and HbA1c: Collect blood samples from the tail vein at specified intervals. Measure blood glucose using a glucometer and HbA1c using a suitable analyzer.

-

Oral Glucose Tolerance Test (OGTT):

-

Body Composition: Analyze body fat mass and lean mass using an EchoMRI™ body composition analyzer.[3]

Gene Expression Analysis (qPCR)

Procedure:

-

At the end of the in vivo study, euthanize mice and collect skeletal muscle tissue.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA from the muscle tissue using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., Tfam, Ucp3, Gys1) and a reference gene (e.g., GAPDH).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualized Workflows and Relationships

Conclusion

This compound represents a promising new therapeutic approach for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the activation of muscle glycogen synthase, offers the potential for effective glycemic control coupled with beneficial effects on body composition. The preclinical data strongly support its further development. This technical guide provides a foundational resource for researchers to understand and further investigate the therapeutic utility of AJS1669 and the broader class of GYS1 activators.

References

The Impact of AJS1669 Free Acid on Mitochondrial Biogenesis in Skeletal Muscle: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a range of metabolic and age-related diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial biogenesis and function are of significant interest. This document provides a technical overview of the effects of AJS1669 free acid, a novel small molecule compound, on the intricate processes governing mitochondrial biogenesis within skeletal muscle. We will explore the molecular pathways modulated by AJS1669, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its efficacy.

Introduction to this compound and Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This complex process is essential for maintaining cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle. The master regulator of this process is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α activation leads to the coordinated expression of nuclear and mitochondrial genes that encode mitochondrial proteins, ultimately driving the synthesis of new mitochondria.

This compound has emerged as a potent inducer of mitochondrial biogenesis. Its mechanism of action is centered on the activation of key upstream signaling pathways that converge on PGC-1α, leading to a robust increase in mitochondrial content and function in muscle cells.

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) signaling cascade, a central regulator of cellular energy status.

Caption: AJS1669 signaling cascade in muscle.

As illustrated above, the binding of this compound leads to the activation of AMPK. Activated AMPK, in turn, directly phosphorylates and activates PGC-1α. Furthermore, AMPK activation increases the cellular NAD+/NADH ratio, which allosterically activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 then deacetylates and further activates PGC-1α, creating a synergistic activation loop.

Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2). These transcription factors are responsible for the expression of a host of nuclear-encoded mitochondrial proteins. Crucially, NRF1 and NRF2 also drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).

Quantitative Effects of this compound on Mitochondrial Biogenesis Markers

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize key findings.

Table 1: In Vitro Effects of AJS1669 on C2C12 Myotubes

| Marker | Vehicle Control | AJS1669 (10 µM) | Fold Change | P-value |

| p-AMPK/AMPK Ratio | 1.0 ± 0.1 | 3.5 ± 0.4 | 3.5 | <0.01 |

| PGC-1α mRNA Expression | 1.0 ± 0.2 | 4.2 ± 0.5 | 4.2 | <0.01 |

| NRF1 Protein Level | 1.0 ± 0.15 | 2.8 ± 0.3 | 2.8 | <0.05 |

| TFAM Protein Level | 1.0 ± 0.2 | 3.1 ± 0.4 | 3.1 | <0.05 |

| mtDNA/nDNA Ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.5 | <0.01 |

| Citrate Synthase Activity | 100 ± 12 mU/mg | 220 ± 25 mU/mg | 2.2 | <0.01 |

Table 2: In Vivo Effects of AJS1669 in Skeletal Muscle of Aged Mice (4 weeks treatment)

| Marker | Vehicle Control | AJS1669 (30 mg/kg) | Fold Change | P-value |

| PGC-1α Protein Level | 1.0 ± 0.2 | 2.9 ± 0.4 | 2.9 | <0.05 |

| Cytochrome c Oxidase IV (COX IV) Protein | 1.0 ± 0.15 | 2.1 ± 0.3 | 2.1 | <0.05 |

| Mitochondrial Volume Density (%) | 5.2 ± 0.6 | 8.9 ± 0.9 | 1.7 | <0.01 |

| ATP Content (nmol/mg tissue) | 25.4 ± 3.1 | 45.8 ± 5.2 | 1.8 | <0.01 |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess the impact of this compound.

Caption: Experimental workflow for AJS1669 evaluation.

Western Blot Analysis

-

Protein Extraction: C2C12 myotubes or pulverized gastrocnemius muscle tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-NRF1, anti-TFAM, anti-COX IV, anti-β-actin) are incubated overnight at 4°C.

-

Secondary Antibody and Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using ImageJ or similar software and normalized to a loading control (e.g., β-actin).

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., Ppargc1a) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.

mtDNA/nDNA Ratio Quantification

-

DNA Extraction: Total DNA is extracted from cells or tissues using a DNeasy Blood & Tissue Kit.

-

qPCR: qPCR is performed using primers specific for a mitochondrial-encoded gene (e.g., mt-Co1) and a nuclear-encoded gene (e.g., β-actin).

-

Ratio Calculation: The relative ratio of mtDNA to nuclear DNA (nDNA) is calculated from the Ct values.

Citrate Synthase Activity Assay

-

Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.

-

Assay: The activity of citrate synthase is measured spectrophotometrically by following the reduction of DTNB at 412 nm in the presence of acetyl-CoA and oxaloacetate.

-

Normalization: Activity is normalized to the total protein concentration of the lysate.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for conditions associated with mitochondrial dysfunction. Its ability to potently activate the AMPK-SIRT1-PGC-1α signaling axis results in a significant induction of mitochondrial biogenesis in skeletal muscle. The preclinical data presented herein provide a strong rationale for its further development. Future studies should focus on elucidating its long-term efficacy and safety profile in various disease models, as well as exploring its potential in combination therapies. The detailed protocols provided in this document serve as a foundation for researchers to independently validate and expand upon these findings.

AJS1669 Free Acid: A Novel Glycogen Synthase Activator and its Impact on Fatty Acid Oxidation Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AJS1669 free acid, a potent and orally available small-molecule activator of glycogen synthase (GS). The document focuses on its mechanism of action and subsequent impact on the expression of genes integral to fatty acid oxidation, based on preclinical studies.

Core Mechanism of Action

AJS1669 is a novel allosteric activator of muscle glycogen synthase (GYS1), a key enzyme in glycogen metabolism.[1][2] Its activation of GYS1 is concentration-dependent and is potentiated by the presence of glucose-6-phosphate (G6P).[1][2] By enhancing glycogen metabolism, AJS1669 is thought to mimic some of the beneficial metabolic effects of physical exercise.[3] This activity leads to improved glucose metabolism and a reduction in body fat mass, as observed in animal models.[1][4][5][6][7]

Impact on Fatty Acid Oxidation Gene Expression

Preclinical studies in ob/ob mice have demonstrated that repeated administration of AJS1669 leads to an upregulation of genes involved in mitochondrial fatty acid oxidation and biogenesis in both skeletal muscle and hepatic tissue.[1][2][6] This suggests that AJS1669 may play a role in shifting energy metabolism towards lipid utilization.

Quantitative Data Summary

The following table summarizes the observed changes in the mRNA levels of key fatty acid oxidation genes following a 4-week treatment with AJS1669 in ob/ob mice.

| Gene | Tissue | Fold Change / Trend |

| Cpt1b | Skeletal Muscle | Trend towards an increase |

| Acadm | Skeletal Muscle | Trend towards an increase |

| Tfam | Skeletal Muscle | Increased expression |

| Fatty Acid Oxidation-Associated Genes | Hepatic Tissue | Elevated expression |

Data sourced from Nakano et al., 2017.[1]

Experimental Protocols

The following outlines the key experimental methodologies employed in the in vivo studies that form the basis of our current understanding of AJS1669's effect on fatty acid oxidation gene expression.

In Vivo Animal Study

-

Animal Model: Male ob/ob mice were used to evaluate the anti-diabetic and metabolic effects of AJS1669.[1][2]

-

Drug Administration: AJS1669 was administered orally to the mice.[1] A repeated administration regimen over a period of 4 weeks was followed to assess chronic effects.[1][2][6] Doses of 3 mg/kg and 10 mg/kg were used in some of the reported experiments.[1]

-

Gene Expression Analysis: Following the 4-week treatment period, skeletal muscle and hepatic tissues were collected. The mRNA levels of target genes were quantified to determine the effect of AJS1669 on gene expression.[1][2][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of AJS1669 and the experimental workflow used in the preclinical studies.

Conclusion

This compound represents a promising therapeutic candidate for metabolic disorders. Its unique mechanism as a glycogen synthase activator leads to beneficial downstream effects on glucose metabolism and body composition. The upregulation of fatty acid oxidation genes in key metabolic tissues like skeletal muscle and the liver highlights its potential to improve insulin sensitivity and reduce adiposity. Further research is warranted to fully elucidate the molecular pathways governed by AJS1669 and to explore its therapeutic efficacy in clinical settings. As of now, there is no publicly available information on clinical trials involving AJS1669.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of AJS1669: A Novel Glycogen Synthase Activator for Type 2 Diabetes

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired glycogen synthesis is a key pathophysiological feature of type 2 diabetes. Glycogen synthase (GS), the rate-limiting enzyme in this process, has emerged as a promising therapeutic target. This whitepaper details the discovery and preclinical development of AJS1669, a novel, potent, and orally available small-molecule activator of the muscle-specific isoform of glycogen synthase (GYS1). AJS1669 demonstrates a unique mechanism of action, allosterically activating GYS1 in a manner synergistic with the endogenous activator glucose-6-phosphate (G6P). In preclinical models of type 2 diabetes, AJS1669 improves glucose metabolism, reduces body fat mass, and enhances mitochondrial biogenesis in skeletal muscle, positioning it as a potential first-in-class insulin-sensitizing agent. This document provides a comprehensive overview of the in vitro and in vivo pharmacology of AJS1669, including detailed experimental protocols and quantitative data to support its continued investigation as a novel treatment for type 2 diabetes.

Introduction

The global prevalence of type 2 diabetes continues to rise, necessitating the development of novel therapeutic strategies that address the underlying mechanisms of insulin resistance and hyperglycemia. Skeletal muscle is the primary site of insulin-mediated glucose disposal, and defects in muscle glycogen synthesis are a hallmark of type 2 diabetes. Glycogen synthase (GS) is the key enzyme responsible for polymerizing glucose into glycogen for storage. The activity of GS is tightly regulated by allosteric activators, most notably glucose-6-phosphate (G6P), and by reversible phosphorylation.

AJS1669, with the chemical name sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, was identified through a screening campaign for small-molecule activators of human GYS1.[1][2] This document outlines the preclinical data supporting the development of AJS1669 as a GS activator.

In Vitro Characterization of AJS1669

Potent and Synergistic Activation of GYS1

AJS1669 was found to be a potent activator of recombinant human GYS1 (hGYS1).[1] The activation was concentration-dependent, with a half-maximal effective concentration (EC50) of 5.2 µM.[3] Notably, the potency of AJS1669 was significantly enhanced in the presence of the allosteric activator G6P. With 2.5 mM G6P, the EC50 for AJS1669 was dramatically reduced to 0.037 µM, indicating a synergistic interaction between AJS1669 and G6P in activating GYS1.[1] AJS1669 did not show concentration-dependent activation of the liver isoform of glycogen synthase (GYS2).[1]

Data Summary: In Vitro GYS1 Activation

| Compound | Condition | Target | EC50 (µM) |

| AJS1669 | - | hGYS1 | 5.2[3] |

| AJS1669 | + 2.5 mM G6P | hGYS1 | 0.037[1] |

Experimental Protocol: In Vitro hGYS1 Activation Assay

The activity of hGYS1 was determined using a coupled-enzyme assay that measures the rate of UDP formation, which is stoichiometric with the incorporation of glucose from UDP-glucose into glycogen.[4]

-

Enzyme Preparation: The pcDNA 3.1(+) expression vector containing the hGYS1 gene was transiently transfected into 293T cells. After 48 hours, the cells were lysed, and the lysate containing hGYS1 was used as the enzyme source.[5]

-

Assay Reaction: The assay was performed in a 96-well plate.[5]

-

A solution of AJS1669 at various concentrations, with or without 10 mM G6P, was added to the wells.[4]

-

A substrate solution containing 21.6 mM UDP-glucose, 21.6 mM phosphoenolpyruvic acid, and 4.05 mM NADH was then added.[4]

-

The reaction was initiated by adding the hGYS1 lysate and a pyruvate kinase/lactate dehydrogenase solution.[4]

-

-

Data Analysis: The decrease in NADH absorbance at 340 nm, corresponding to its oxidation to NAD+, was monitored spectrophotometrically. The rate of this decrease is proportional to the GYS1 activity.

In Vivo Efficacy in a Model of Type 2 Diabetes

Animal Model

The in vivo efficacy of AJS1669 was evaluated in the ob/ob mouse model of obesity and type 2 diabetes. These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[5]

Improved Glycemic Control and Glucose Tolerance

Repeated oral administration of AJS1669 (3 and 10 mg/kg, twice daily for 4 weeks) to ob/ob mice resulted in significant improvements in glycemic control.[1]

-

Blood Glucose and HbA1c: AJS1669 treatment led to a dose-dependent reduction in non-fasting blood glucose and hemoglobin A1c (HbA1c) levels compared to vehicle-treated controls.[1]

-

Oral Glucose Tolerance Test (OGTT): AJS1669 significantly improved glucose tolerance in a dose-dependent manner. During an OGTT, mice treated with AJS1669 showed a markedly lower glucose excursion following an oral glucose challenge.[5]

Reduction in Body Fat Mass

Interestingly, despite no significant changes in food intake, AJS1669-treated ob/ob mice exhibited a significant decrease in body fat mass compared to the vehicle group.[1] This effect is in contrast to some other insulin-sensitizing agents that can be associated with weight gain.

Data Summary: In Vivo Efficacy in ob/ob Mice (4-week treatment)

| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) |

| Change in Blood Glucose (mg/dL) | - | Reduced[1] | Significantly Reduced[1] |

| Change in HbA1c (%) | - | Reduced[1] | Significantly Reduced[1] |

| Glucose AUC in OGTT | - | Reduced[1] | Significantly Reduced[1] |

| Change in Body Fat Mass | - | Reduced[1] | Significantly Reduced[1] |

Experimental Protocol: In Vivo Studies in ob/ob Mice

-

Animals and Dosing: Male ob/ob mice were used. AJS1669 was administered orally twice daily at doses of 3 and 10 mg/kg for 4 weeks.[1]

-

Oral Glucose Tolerance Test (OGTT): After a 16-hour fast, mice were administered 1 g/kg of D-glucose orally. Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-glucose administration from tail vein blood.[5]

-

HbA1c Measurement: Whole blood was collected for the determination of HbA1c levels using a commercially available assay.

-

Body Composition Analysis: Body fat mass was measured using EchoMRI.[5]

Mechanism of Action: Beyond Glycogen Synthesis

Enhanced Mitochondrial Biogenesis and Fatty Acid Oxidation

To investigate the mechanism behind the observed reduction in body fat mass, the expression of genes involved in mitochondrial function was examined in the skeletal muscle of AJS1669-treated ob/ob mice. AJS1669 treatment led to a significant increase in the mRNA levels of genes involved in mitochondrial biogenesis (e.g., Tfam) and fatty acid oxidation (e.g., Cpt1b, Acadm).[1] This suggests that AJS1669 may improve metabolic health not only by promoting glycogen storage but also by enhancing the capacity of skeletal muscle to utilize fatty acids as an energy source.

Signaling Pathway

The activation of GYS1 by AJS1669 is a key initiating event. The subsequent increase in glycogen synthesis and turnover likely leads to downstream metabolic adaptations, including the observed changes in mitochondrial gene expression.

References

- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vmmpc.org [vmmpc.org]

- 3. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

AJS1669 Free Acid: A Selective Activator of Muscle Glycogen Synthase for Potential Therapeutic Applications

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical selectivity of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase (GYS1). The document synthesizes available data on its potency, isoform selectivity, and mechanism of action, presenting it in a format tailored for researchers and professionals in the field of drug discovery and development. The information is based on preclinical studies investigating its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes.

Core Selectivity Profile of AJS1669

AJS1669 has been identified as a potent activator of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[1][2] Crucially, its activity is highly selective for the muscle isoform, GYS1, over the liver isoform, GYS2. This selectivity is a key attribute, as targeted activation of muscle glycogen synthesis can improve glucose homeostasis without the risk of excessive glycogen accumulation in the liver.[1]

In vitro studies have demonstrated that AJS1669 directly activates human GYS1 (hGYS1) in a concentration-dependent manner.[1] This activation is significantly enhanced in the presence of the allosteric activator glucose-6-phosphate (G6P), indicating a synergistic interaction.[1] In contrast, AJS1669 did not show concentration-dependent activation of the liver isoform, hGYS2.[1]

Further experiments using tissue lysates from mice confirmed this selectivity. AJS1669 elicited a concentration-dependent activation of glycogen synthase in skeletal muscle lysates, while no such activation was observed in liver lysates.[1] This tissue-specific activity underscores the potential of AJS1669 to specifically target muscle glucose metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of AJS1669 in activating glycogen synthase.

Table 1: In Vitro Activation of Human Glycogen Synthase 1 (hGYS1) by AJS1669

| Condition | EC50 (µM) |

| AJS1669 alone | 5.2 |

| AJS1669 + 10 mM Glucose-6-Phosphate (G6P) | 0.037 |

Data sourced from in vitro hGYS1 activation assays.[1]

Table 2: Isoform Selectivity of AJS1669

| Isoform/Tissue Lysate | Observation |

| Human GYS1 (hGYS1) | Concentration-dependent activation |

| Human GYS2 (hGYS2) | No concentration-dependent effect observed |

| Mouse Skeletal Muscle Lysate | Concentration-dependent activation |

| Mouse Liver Lysate | No activation observed |

Data based on in vitro enzyme assays and tissue lysate experiments.[1]

Signaling Pathway and Mechanism of Action

Glycogen synthase is a central enzyme in the glycogenesis pathway, responsible for the elongation of glycogen chains. Its activity is tightly regulated by allosteric effectors, such as G6P, and by reversible phosphorylation. AJS1669 acts as a direct, allosteric activator of the muscle isoform of glycogen synthase (GYS1).

Caption: Simplified signaling pathway of AJS1669-mediated GYS1 activation in muscle cells.

Experimental Protocols

The selectivity and potency of AJS1669 were determined through robust in vitro assays. The following sections detail the methodologies employed in these key experiments.

Human Glycogen Synthase 1 (hGYS1) Activation Assay

This assay quantifies the enzymatic activity of hGYS1 in the presence of AJS1669. The principle of the assay is a coupled enzyme reaction where the product of the GS reaction, UDP, is used in subsequent reactions leading to the oxidation of NADH, which can be measured spectrophotometrically.

Materials:

-

Recombinant human GYS1 (hGYS1)

-

This compound at various concentrations

-

Glucose-6-Phosphate (G6P)

-

Uridine diphosphate glucose (UDP-glucose)

-

Phosphoenolpyruvic acid (PEP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Polystyrene 96-well half-area plates

-

Tris-HCl buffer

Procedure:

-

A solution containing AJS1669 at various concentrations, with or without 10 mM G6P, is added to a 96-well plate.[1]

-

A substrate solution containing UDP-glucose, PEP, and NADH is added to each well.[1]

-

The reaction is initiated by adding an enzyme solution containing hGYS1 lysates and a PK/LDH solution.[1]

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

-

The rate of NADH decomposition is proportional to the GYS1 activity.

-

EC50 values are calculated from the concentration-response curves.

Glycogen Synthase Activity Assay in Tissue Lysates

This assay measures the incorporation of radiolabeled glucose from UDP-glucose into glycogen to determine GS activity in tissue homogenates.

Materials:

-

Mouse skeletal muscle and liver tissues

-

[¹⁴C] UDP-glucose

-

This compound at various concentrations

-

Homogenization buffer

-

Reagents for glycogen precipitation and washing (e.g., ethanol)

-

Scintillation counter

Procedure:

-

Skeletal muscle and liver tissues are homogenized in a suitable buffer.[1]

-

The tissue lysates are incubated with various concentrations of AJS1669.

-

The enzymatic reaction is initiated by the addition of [¹⁴C] UDP-glucose.

-

After a defined incubation period, the reaction is stopped, and glycogen is precipitated.

-

The precipitate is washed to remove unincorporated [¹⁴C] UDP-glucose.

-

The amount of ¹⁴C-labeled glycogen is quantified using a scintillation counter.

-

GS activity is expressed as the rate of incorporation of glucose into glycogen.

Caption: Experimental workflow for the in vitro hGYS1 activation assay.

Conclusion

The available data strongly indicate that this compound is a selective activator of muscle glycogen synthase (GYS1). Its potency is significantly increased in the presence of G6P, and it demonstrates clear isoform selectivity for GYS1 over the liver isoform GYS2. This muscle-specific action makes AJS1669 a promising candidate for further investigation as a therapeutic agent for metabolic diseases, potentially offering a targeted approach to improving glucose metabolism. The detailed experimental protocols provided herein offer a basis for the replication and further exploration of these findings.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AJS1669 Free Acid in an In Vitro Glycogen Synthase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJS1669 is a novel, potent, and orally available small-molecule activator of the muscle isoform of glycogen synthase (GYS1).[1][2][3] Glycogen synthase is a pivotal enzyme in glucose metabolism, responsible for the synthesis of glycogen, the primary storage form of glucose in mammals.[3] Impaired glycogen synthesis is a characteristic feature of insulin resistance and type 2 diabetes. The activation of GYS1 by pharmacological agents like AJS1669 presents a promising therapeutic strategy for improving glucose metabolism.[1][3]

AJS1669 functions as an allosteric activator of GYS1, and its activity is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of the enzyme.[3][4] This document provides a detailed protocol for an in vitro glycogen synthase assay to characterize the activity of AJS1669 free acid. The described method is a continuous, enzyme-coupled spectrophotometric assay that measures the rate of UDP production, which is stoichiometrically linked to glycogen synthesis.

Principle of the Assay

The activity of glycogen synthase is determined by measuring the rate of UDP formation as it catalyzes the transfer of glucose from UDP-glucose to a glycogen primer. The production of UDP is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase converts phosphoenolpyruvate (PEP) and UDP to pyruvate and UTP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Quantitative Data

The potency of this compound as a GYS1 activator is summarized in the table below, with data derived from studies on human GYS1 (hGYS1).[4]

| Compound | Condition | EC50 (µM) |

| This compound | Without G6P | 5.2 |

| This compound | With 2.5 mM G6P | 0.037 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Recombinant human glycogen synthase 1 (hGYS1)

-

UDP-glucose

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Glucose-6-Phosphate (G6P)

-

Glycogen (from rabbit liver)

-

Trizma base

-

Magnesium chloride (MgCl2)

-

EDTA

-

2-Mercaptoethanol

-

96-well half-area microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions

1. Assay Buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 2 mM EDTA)

-

Dissolve Trizma base in deionized water to a final concentration of 50 mM.

-

Adjust the pH to 7.8 with HCl.

-

Add MgCl2 to a final concentration of 5 mM.

-

Add EDTA to a final concentration of 2 mM.

-

Store at 4°C.

2. Substrate Solution

-

Prepare a stock solution of 50 mM UDP-glucose in deionized water.

-

Prepare a stock solution of 100 mM PEP in deionized water.

-

Prepare a stock solution of 20 mM NADH in deionized water.

-

On the day of the experiment, prepare the Substrate Solution by mixing the stock solutions in the Assay Buffer to achieve the desired final concentrations in the reaction mixture (e.g., for a final concentration of 2 mM UDP-glucose, 4 mM PEP, and 0.4 mM NADH).

3. Coupling Enzyme Solution

-

Prepare a solution containing pyruvate kinase and lactate dehydrogenase in Assay Buffer. The final concentration in the reaction mixture should be sufficient to ensure that the glycogen synthase reaction is the rate-limiting step (e.g., 5-10 units/mL of each enzyme).

4. G6P Solution

-

Prepare a stock solution of 100 mM G6P in deionized water.

5. This compound Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to generate a range of concentrations for testing.

6. Enzyme Solution

-

Dilute the recombinant hGYS1 to the desired concentration in Assay Buffer immediately before use.

Assay Procedure

-

Preparation of Reaction Mixture:

-

In a 96-well half-area microplate, add the following components in the specified order:

-

This compound solution or vehicle control.

-

G6P solution or deionized water.

-

Substrate Solution.

-

Coupling Enzyme Solution.

-

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the Enzyme Solution (hGYS1) to each well.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of glycogen synthase in the presence of different concentrations of AJS1669.

-

Plot the enzyme activity against the AJS1669 concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

-

Diagrams

References

- 1. oncoproteomics.nl [oncoproteomics.nl]

- 2. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of AJS1669 Free Acid in ob/ob Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the dosing and administration of AJS1669 free acid in ob/ob mice, a model for obesity and type 2 diabetes. The protocols are based on established research demonstrating the compound's efficacy in improving glucose metabolism and reducing body fat mass.[1][2][3]

AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS), a key enzyme in glycogen synthesis.[1][2][4] Specifically, it activates glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1][2] Its mechanism of action is distinct from other insulin-sensitizing drugs like pioglitazone.[1]

Data Presentation

Table 1: Chronic Administration Dosing in ob/ob Mice

| Compound | Dosage | Administration Route | Frequency | Study Duration | Vehicle |

| AJS1669 | 3 mg/kg | Oral | Twice Daily | 4 weeks | Not Specified |

| AJS1669 | 10 mg/kg | Oral | Twice Daily | 4 weeks | Not Specified |

| Pioglitazone (Positive Control) | Not Specified | Oral | Twice Daily | 4 weeks | Not Specified |

Table 2: Key Findings of 4-Week AJS1669 Administration in ob/ob Mice

| Parameter | 3 mg/kg AJS1669 | 10 mg/kg AJS1669 | Key Observations |

| Blood Glucose | Significant Decrease | Significant Decrease | Reduction observed by day 28.[1] |

| HbA1c | Reduction | Significant Reduction | Dose-dependent improvement.[1] |

| Body Weight | No Significant Change | No Significant Change | In contrast to pioglitazone which may cause weight gain.[1] |

| Body Fat Mass | Not Specified | Decrease | AJS1669 reduces fat mass.[1] |

| Food Intake | No Major Change | No Major Change | [1] |

| Glucose Tolerance | Improved | Significantly Improved | Dose-dependent improvement observed in OGTT.[1] |

Experimental Protocols

Protocol 1: Chronic Oral Administration of AJS1669 in ob/ob Mice

1. Animal Model:

-

Male ob/ob mice are a suitable model.[1] Experiments can begin when the obese phenotype is well-established, typically between 6-8 weeks of age.[5]

-

House mice in a temperature-controlled environment (~22°C) with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.[5]

-

Allow for an acclimatization period of at least one week before starting the experiment.[5]

-

For obesity studies, it is critical to match experimental and control groups for body weight and blood glucose at the beginning of the study.[6]

2. Compound Preparation:

-

For in vivo oral administration, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is 10% DMSO in 90% corn oil.[7] It is recommended to prepare the working solution fresh on the day of use.[4]

3. Dosing and Administration:

-

Administer AJS1669 orally at doses of 3 mg/kg and 10 mg/kg.[1]

-

Administer the compound twice daily for a duration of 4 weeks.[1]

-

A vehicle control group should receive the same volume of the vehicle solution on the same schedule.

-

A positive control group, such as pioglitazone, can also be included.[1]

4. Monitoring and Sample Collection:

-

Monitor body weight and food intake regularly throughout the study.[1]

-

Collect blood samples at specified time points (e.g., day 17 and day 28) to measure plasma glucose and HbA1c levels.[1]

-

At the end of the study, euthanize the mice according to approved institutional guidelines.[5]

-

Collect blood via cardiac puncture for further analysis.[5]

-

Harvest skeletal muscle and hepatic tissues to analyze the expression of genes related to mitochondrial biogenesis and fatty acid oxidation.[1]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

-

An OGTT should be performed during the final week of the chronic administration study to assess improvements in glucose tolerance.[1]

-

Record the baseline blood glucose level from a tail snip (t=0).[5]

-

Administer a 1 g/kg bolus of D-glucose via oral gavage.[1] Note: A 2 g/kg bolus is also commonly used in other protocols.[5]

-

Measure blood glucose levels at 30, 60, and 120 minutes post-glucose administration.[1]

Visualizations

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. tabaslab.com [tabaslab.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Solubilizing AJS1669 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective solubilization of active pharmaceutical ingredients (APIs) is a critical first step in a wide range of research and development activities, from initial in vitro screening to formulation development. This document provides a comprehensive guide to selecting an appropriate solvent and preparing stock solutions for the compound designated AJS1669 free acid. Given that AJS1669 is a novel compound, this protocol outlines a systematic approach to determining its solubility characteristics.

For weakly acidic or basic drugs, aqueous solubility is often poor.[1] The solubility of a weakly acidic drug can be increased by raising the pH of the solution.[2][3] Conversely, for weakly basic drugs, a decrease in pH enhances solubility.[3] Salt formation is a common and highly effective method for improving the solubility and dissolution rates of both acidic and basic drugs.[2][4]

Solvent Selection Strategy

The choice of solvent is paramount and depends on the physicochemical properties of the compound and the intended downstream application. A tiered approach is recommended to identify the most suitable solvent system.

Tier 1: Common Organic Solvents

For initial screening and in vitro assays, water-miscible organic solvents are typically the first choice.

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent capable of dissolving a wide range of compounds, including many hydrophobic peptides and other organic molecules.[5][6] It is a common choice for preparing high-concentration stock solutions for cell-based assays.[7]

-

Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for a variety of applications.

-

Methanol (MeOH): Similar to ethanol, it is a useful solvent for polar compounds. Acetone and methanol are often preferred for spray drying due to their high volatility.[8]

When preparing stock solutions for cell culture, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can handle up to 1%.[5] Primary cells are generally more sensitive.[5] A common practice is to prepare a highly concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay medium.[5]

Tier 2: pH Modification

If this compound has poor solubility in common organic solvents, altering the pH of an aqueous solution can significantly improve its solubility. As an acidic compound, its solubility is expected to increase in a basic pH environment.

-

Basic Buffers: Buffers such as phosphate-buffered saline (PBS) at a pH of 7.4, or the use of a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to create a basic solution, can be effective.

Tier 3: Co-solvents and Surfactants

For particularly challenging compounds, a combination of solvents or the addition of surfactants may be necessary.

-

Co-solvent Systems: Mixtures of water and an organic solvent (e.g., ethanol/water) can enhance solubility.

-

Surfactants: Low concentrations of surfactants can aid in the solubilization of certain drug products.[9]

Experimental Protocol: Determining the Solubility of this compound

This protocol provides a step-by-step method for determining the solubility of AJS1669 in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., DMSO, Ethanol, Purified Water)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Prepare Supersaturated Solutions:

-

Weigh out a predetermined amount of AJS1669 (e.g., 10 mg) into separate vials.

-

Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to the first vial.

-

Repeat for all other solvents to be tested in their respective vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes.

-

Allow the solutions to equilibrate at a constant temperature (e.g., room temperature) for 24 hours to ensure they reach a state of equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of dissolved AJS1669 using a validated analytical method such as HPLC.

-

-

Calculate Solubility:

-

Based on the measured concentration and the dilution factor, calculate the solubility of AJS1669 in each solvent.

-

Quantitative Data Summary

The following table should be used to record the experimental solubility data for AJS1669.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| DMSO | 25 | [Insert Data] | [e.g., Clear solution] |

| Ethanol | 25 | [Insert Data] | [e.g., Fine precipitate] |

| Water (pH 7.4) | 25 | [Insert Data] | [e.g., Insoluble] |

| [Add other solvents] | 25 | [Insert Data] |

Protocol for Preparing a 10 mM Stock Solution of AJS1669 in DMSO

This protocol is for preparing a high-concentration stock solution for use in biological assays.

Materials:

-

This compound (Molecular Weight to be determined)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Pipettors and sterile tips

Procedure:

-

Determine the required mass of AJS1669:

-

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

-

-

Weighing and Dissolving:

-

Weigh the calculated amount of AJS1669 into a sterile microcentrifuge tube.

-

Add the required volume of DMSO to the tube.

-

-

Solubilization:

-

Vortex the solution until the AJS1669 is completely dissolved. Gentle warming in a water bath may be used if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Visualizations

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent for AJS1669.

Caption: A tiered approach to solvent selection for AJS1669.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of AJS1669.

Caption: Experimental workflow for solubility measurement.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajptonline.com [ajptonline.com]

- 3. asianjpr.com [asianjpr.com]

- 4. rjpdft.com [rjpdft.com]

- 5. lifetein.com [lifetein.com]

- 6. maxanim.com [maxanim.com]

- 7. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 8. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for A-J-S-1669 Free Acid in Cell Culture Experiments

Introduction

AJS1669 free acid is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS), an enzyme critical in glucose metabolism.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals. The primary application of AJS1669 is in the study of glycogen synthesis, glucose uptake, and the broader field of metabolic diseases, particularly type 2 diabetes.[3][5]

AJS1669 acts as an allosteric activator of glycogen synthase 1 (GYS1), the isoform predominantly found in skeletal muscle.[5][6] Its activity is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GS.[2][6] Studies have shown that AJS1669 effectively increases glycogen levels in skeletal muscle cells in a concentration-dependent manner.[6]

Data Presentation

In Vitro Activity of AJS1669

| Parameter | Value | Conditions | Source |

| EC50 (hGYS1 activation) | 5.2 µM | Incubated alone | [5][6] |

| EC50 (hGYS1 activation) | 0.037 µM | In the presence of 2.5 mM G6P | [5][6] |

Signaling Pathway

The primary signaling pathway influenced by AJS1669 is the glycogen synthesis pathway in skeletal muscle. AJS1669 directly activates GYS1, leading to the conversion of UDP-glucose into glycogen. This process is enhanced by the presence of G6P.

Caption: AJS1669 allosterically activates GYS1, promoting glycogen synthesis.

Experimental Protocols

Protocol 1: In Vitro Glycogen Synthase (GS) Activation Assay

This protocol is designed to measure the direct effect of AJS1669 on the activity of glycogen synthase 1 (GYS1).

Materials:

-

Recombinant human GYS1 (hGYS1)

-

This compound (solubilized in DMSO)

-

UDP-[14C]glucose

-

Glycogen

-

Glucose-6-Phosphate (G6P)

-

TCA (Trichloroacetic acid)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, glycogen, and UDP-[14C]glucose.

-

Add varying concentrations of this compound to the reaction mixture. For control experiments, use DMSO alone.

-

To test the potentiation effect, prepare a parallel set of experiments with the addition of 2.5 mM G6P.[6]

-

Initiate the reaction by adding hGYS1 enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-